molecular formula C3H2Br2O2 B11927356 2,3-Dibromoacrylic acid CAS No. 24557-10-6

2,3-Dibromoacrylic acid

Cat. No.: B11927356
CAS No.: 24557-10-6
M. Wt: 229.85 g/mol
InChI Key: AZAFGYLHYXBSMI-UPHRSURJSA-N
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Description

2,3-Dibromoacrylic acid is a dibromo derivative of acrylic acid, characterized by the presence of two bromine atoms attached to the carbon atoms in the acrylic acid structure. This compound is known for its reactivity and is used as a chemical intermediate in various synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromoacrylic acid can be synthesized through the bromination of acrylic acid. The reaction typically involves the addition of bromine to acrylic acid in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to acrylic acid in large reactors, followed by purification steps to isolate the desired product. The use of efficient purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromoacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives like 2,3-dihydroxyacrylic acid.

    Reduction: Formation of 2,3-dibromopropionic acid.

    Oxidation: Formation of dibromoacetic acid.

Scientific Research Applications

2,3-Dibromoacrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromoacrylic acid involves its reactivity with nucleophiles and electrophiles. The presence of bromine atoms makes it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dibromoacrylic acid: Similar in structure but with bromine atoms attached to the same carbon atom.

    2,3-Dibromopropionic acid: A reduced form of 2,3-Dibromoacrylic acid.

    Dibromoacetic acid: An oxidized form of this compound.

Uniqueness

This compound is unique due to its specific reactivity profile, which allows it to undergo a wide range of chemical reactions. Its dibromo structure provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

24557-10-6

Molecular Formula

C3H2Br2O2

Molecular Weight

229.85 g/mol

IUPAC Name

(Z)-2,3-dibromoprop-2-enoic acid

InChI

InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1-

InChI Key

AZAFGYLHYXBSMI-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(=O)O)\Br)\Br

Canonical SMILES

C(=C(C(=O)O)Br)Br

Origin of Product

United States

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